2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, ether, hydroxyl, and carbamate groups. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental sustainability. This often includes optimizing reaction conditions, using continuous flow reactors, and implementing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate analogs with slight modifications in the functional groups.
Other carbamate compounds: with similar core structures but different substituents.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C50H84N8O11S |
---|---|
Molecular Weight |
1005.3 g/mol |
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate |
InChI |
InChI=1S/C50H84N8O11S/c1-9-20-58(49(63)44(35(6)11-3)54-47(62)41-14-12-13-21-57(41)8)42(34(4)5)32-43(68-22-10-2)48-53-40(33-70-48)46(61)52-38(31-37-15-17-39(59)18-16-37)30-36(7)45(60)55-56-50(64)69-29-28-67-27-26-66-25-24-65-23-19-51/h15-18,33-36,38,41-44,59H,9-14,19-32,51H2,1-8H3,(H,52,61)(H,54,62)(H,55,60)(H,56,64)/t35-,36-,38+,41+,42+,43+,44-/m0/s1 |
InChI Key |
MJOBFSPFDXPIOA-ICPUFXKISA-N |
Isomeric SMILES |
CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NNC(=O)OCCOCCOCCOCCN)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C |
Canonical SMILES |
CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCOCCOCCOCCN)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.